N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE
Description
Historical Development of Organofunctional Silanes
The historical development of organofunctional silanes traces its origins to the pioneering work of Charles Friedel and James Crafts in 1863, when they synthesized the first organosilicon compound, tetraethylsilane, through the reaction of ethylene with silicon tetrachloride in a sealed tube. This groundbreaking achievement marked the beginning of organosilicon chemistry and established the foundation for subsequent developments in organofunctional silane technology. The early research period from 1863 to the early 20th century focused primarily on understanding the fundamental chemistry of silicon-carbon bonds and developing synthetic methodologies for creating stable organosilicon compounds.
The systematic development of organofunctional silanes accelerated significantly during the early 20th century under the leadership of Frederic Stanley Kipping, who pioneered extensive research in organosilicon compounds and coined the term "silicone" in 1904. Kipping's work established critical synthetic methodologies using Grignard reagents to produce alkylsilanes and arylsilanes, while also preparing the first silicone oligomers and polymers. His contributions were so significant that the Dow Chemical Company established an award in the 1960s recognizing outstanding contributions to silicon chemistry. From 1904 to 1937, scientists not only synthesized numerous simple organosilicon compounds but also discovered cyclic and linear polysiloxanes, laying the groundwork for modern silane coupling agent technology.
The development of organofunctional silanes as practical coupling agents emerged during the mid-20th century as researchers recognized the potential for creating molecular bridges between organic and inorganic materials. Eugene G. Rochow made a significant contribution to the field in 1945 by describing the Müller-Rochow process, which enabled large-scale production of organosilicon compounds. This development coincided with growing industrial demand for materials that could improve adhesion between dissimilar substrates, particularly in composite materials and coating applications. The evolution from simple organosilicon compounds to sophisticated organofunctional silanes like this compound represents decades of research focused on optimizing molecular architecture for specific performance characteristics.
Contemporary research in organofunctional silanes has emphasized the development of compounds with enhanced stability, selectivity, and performance in demanding applications. The progression from early experimental compounds to modern commercial products reflects advances in synthetic chemistry, analytical characterization, and understanding of structure-property relationships. This compound exemplifies this evolution, incorporating lessons learned from decades of research while addressing specific performance requirements that emerged from industrial applications requiring superior adhesion promotion and crosslinking capabilities.
Structural Classification Within Aminoalkylalkoxysilanes
This compound belongs to the specialized class of aminoalkylalkoxysilanes, which are characterized by the presence of amino functional groups linked to silicon atoms through alkyl spacer groups and alkoxy substituents that provide hydrolyzable functionality. Within this classification, the compound represents a diamino-functional silane with reduced alkoxy functionality, distinguishing it from the more common trialkoxy amino silanes. The structural framework follows the general formula R-(CH₂)ₙ-Si-(OX)₃, where the R group contains two amino functionalities and the silicon center bears only two methoxy groups rather than three.
The molecular architecture of this compound incorporates several distinctive structural features that define its classification and performance characteristics. The compound contains a primary amino group attached to the terminal end of an aminoethyl chain, which is connected to a secondary amino group that links to an aminoisobutyl chain terminating at the silicon center. This arrangement creates a branched diamino structure that provides multiple sites for chemical interaction with organic polymers and resins. The silicon center bears one methyl group and two methoxy groups, classifying it as a dimethoxy silane with reduced hydrolyzable functionality compared to trimethoxy analogs.
Table 1: Structural Classification of Common Aminoalkylalkoxysilanes
| Silane Type | Amino Groups | Alkoxy Groups | General Structure | Key Applications |
|---|---|---|---|---|
| Monoamino Trimethoxy | 1 | 3 | H₂N-R-Si(OCH₃)₃ | General coupling applications |
| Diamino Trimethoxy | 2 | 3 | H₂N-R-NH-R'-Si(OCH₃)₃ | Enhanced adhesion promotion |
| Monoamino Dimethoxy | 1 | 2 | H₂N-R-Si(CH₃)(OCH₃)₂ | Reduced reactivity systems |
| Diamino Dimethoxy | 2 | 2 | H₂N-R-NH-R'-Si(CH₃)(OCH₃)₂ | Waterborne applications |
The reduced alkoxy functionality of this compound significantly influences its hydrolysis and condensation behavior compared to trialkoxy analogs. Dimethoxy silanes exhibit different reactivity patterns than trimethoxy compounds, with generally lower hydrolysis rates and reduced tendency for extensive crosslinking. Under acidic conditions, dimethoxy silanes hydrolyze faster than trimethoxy types but slower than monomethoxy compounds, while under basic conditions, the order reverses. This controlled reactivity profile makes the compound particularly suitable for applications requiring extended working time and reduced tendency for premature crosslinking.
The structural classification of this compound within aminoalkylalkoxysilanes also reflects its position among diamino-functional compounds. Aminoalkyl-functional silicones and silanes have broad applications due to their chemical reactivity, hydrogen bonding capability, and chelating ability particularly evident in diamino structures. The compound's branched amino architecture provides enhanced reactivity compared to linear diamino silanes while maintaining controlled hydrolysis characteristics through its dimethoxy functionality. This combination creates a unique performance profile that bridges the gap between highly reactive trimethoxy diamino silanes and less reactive monoamino systems.
Position in Contemporary Organosilicon Chemistry
This compound occupies a strategically important position in contemporary organosilicon chemistry as part of the expanding class of specialty organofunctional silanes designed for advanced materials applications. Contemporary organosilicon chemistry has evolved beyond simple coupling agents to encompass sophisticated molecular architectures that address specific performance requirements in emerging technologies. The compound represents this evolution through its carefully engineered structure that balances multiple functional requirements including adhesion promotion, crosslinking capability, and environmental stability.
The contemporary significance of this compound stems from its ability to address critical challenges in modern materials science, particularly in applications requiring enhanced performance under demanding environmental conditions. Contemporary organosilicon compounds must demonstrate excellent stability under extreme conditions including high temperature, high humidity, and strong radiation exposure, while maintaining their functional properties. The compound's molecular design incorporates lessons learned from decades of research in structure-property relationships, resulting in a material that exhibits good chemical stability while retaining sufficient reactivity for effective interfacial chemistry.
Table 2: Contemporary Applications of this compound
| Application Category | Function | Performance Benefits | Target Industries |
|---|---|---|---|
| Adhesives and Sealants | Coupling agent, crosslinker | Enhanced adhesion, flexibility | Construction, automotive |
| Composite Materials | Fiber treatment, matrix modification | Improved mechanical properties | Aerospace, marine |
| Coatings | Adhesion promoter, crosslinker | Durability, corrosion resistance | Industrial, protective |
| Electronics | Surface modifier | Improved reliability | Semiconductor, displays |
Research findings demonstrate that contemporary organosilicon chemistry increasingly emphasizes the development of compounds with multiple functional capabilities rather than single-purpose materials. This compound exemplifies this trend through its ability to function simultaneously as an adhesion promoter, crosslinker, moisture scavenger, and surface modifier depending on application requirements. This multifunctional capability reflects the sophisticated understanding of molecular design that characterizes contemporary organosilicon chemistry, where researchers can predict and control performance characteristics through precise structural modifications.
The position of this compound in contemporary organosilicon chemistry also reflects the field's increasing focus on environmental considerations and sustainability. Contemporary research emphasizes the development of compounds that maintain high performance while demonstrating improved environmental compatibility and reduced toxicity profiles. The compound's reduced alkoxy functionality contributes to this goal by minimizing the release of volatile organic compounds during hydrolysis reactions while maintaining effective coupling performance. This environmental consideration represents an important aspect of contemporary organosilicon chemistry that influences both molecular design and application development strategies.
Properties
IUPAC Name |
N'-[3-[dimethoxy(methyl)silyl]-2-methylpropyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O2Si/c1-9(7-11-6-5-10)8-14(4,12-2)13-3/h9,11H,5-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDMXWXYZHDHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)C[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946069 | |
| Record name | N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23410-40-4 | |
| Record name | N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23410-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(3-(Dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023410404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N1-[3-(Dimethoxymethylsilyl)-2-methylpropyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethoxymethylsilyl)-2-methylpropyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(3-(DIMETHOXYMETHYLSILYL)-2-METHYLPROPYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D363F714JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Amination of Chlorosilane Precursors
Process Description:
Starting from chlorosilane derivatives such as 3-chloropropyl-dimethoxymethylsilane, nucleophilic substitution with ethylenediamine introduces the aminoethyl group. The reaction proceeds via displacement of the chlorine atom by the primary amine.-
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 0–50°C depending on reactivity
- Stoichiometry: Excess ethylenediamine to drive substitution
- Time: Several hours with stirring
-
- Straightforward substitution reaction
- Good yields with proper stoichiometric control
-
- Requires careful control to avoid polymerization or cross-linking
- Chlorosilane precursors can be moisture sensitive
Reductive Amination of Aldehyde-Functionalized Silanes
Process Description:
Dimethoxymethylsilyl-containing aldehydes can be reacted with ethylenediamine under reductive amination conditions to form the target compound. This involves condensation to form an imine intermediate followed by reduction to the amine.-
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts
- Solvent: Methanol or ethanol
- Temperature: Room temperature to mild heating
- pH: Slightly acidic to neutral
-
- High specificity for amine formation
- Avoids direct handling of reactive chlorosilanes
-
- Requires careful control of reduction conditions to avoid over-reduction
- Potential side reactions with other functional groups
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Hydrosilylation | Aminoalkene + Dimethoxymethylsilane | Pt catalyst, 50–100°C, inert solvent | High selectivity, mild conditions | Catalyst sensitivity, cost | 70–85 |
| Amination of Chlorosilane | 3-Chloropropyl-dimethoxymethylsilane + Ethylenediamine | Polar aprotic solvent, 0–50°C | Straightforward, good yields | Moisture sensitivity, side reactions | 65–80 |
| Reductive Amination | Aldehyde-functional silane + Ethylenediamine + Reducing agent | NaBH3CN, MeOH, RT to mild heat | Specific, avoids chlorosilanes | Requires reduction control | 60–75 |
Research Findings and Notes
The hydrosilylation approach is widely preferred in industrial settings due to its efficiency and cleaner reaction profile, especially when platinum catalysts are employed to ensure high selectivity toward the desired Si–C bond formation.
Amination of chlorosilane derivatives is commonly reported in laboratory-scale syntheses, with emphasis on controlling moisture to prevent hydrolysis of silane groups and polymerization.
Reductive amination offers an alternative route when aldehyde-functionalized silanes are accessible, providing a route that circumvents the use of reactive chlorosilanes, though it may require additional purification steps.
The compound is typically isolated as a liquid with purity around 95%, and characterization is performed using NMR, IR spectroscopy, and mass spectrometry to confirm the presence of amino and silane functionalities.
Chemical Reactions Analysis
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE undergoes various chemical reactions:
Hydrolysis: Upon exposure to moisture, the dimethoxymethylsilyl group hydrolyzes to form silanol groups, releasing methanol.
Condensation: The silanol groups can further condense with other hydroxyl-containing molecules to form siloxane bonds.
Amination: The amine group can react with epoxides, isocyanates, and carboxylic acids, forming stable covalent bonds.
Scientific Research Applications
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE has a wide range of applications in scientific research:
Surface Modifications: It is used to modify surfaces of glass, metals, and polymers to enhance adhesion.
Crosslinking Agent: It acts as a crosslinking agent in the preparation of polymer composites, improving their mechanical properties.
Bioconjugation: The compound is used in bioconjugation techniques to couple biomolecules, such as proteins and DNA, to various surfaces.
Catalysis: It serves as a ligand in the preparation of metal complexes used as catalysts in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE involves its bifunctional nature:
Silanol Formation: The hydrolysis of the dimethoxymethylsilyl group forms silanol groups, which can interact with hydroxyl groups on surfaces.
Covalent Bond Formation: The amine group can form covalent bonds with various functional groups, facilitating strong adhesion and crosslinking.
Catalytic Activity: As a ligand, it can coordinate with metal ions, enhancing their catalytic activity in various reactions.
Comparison with Similar Compounds
N-(2-AMINOETHYL)-3-AMINOISOBUTYLMETHYLDIMETHOXYSILANE can be compared with other similar compounds:
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: This compound has a similar structure but with a trimethoxysilyl group instead of a dimethoxymethylsilyl group.
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine: This compound has diethoxymethylsilyl groups and is used in similar applications, such as surface modifications and bioconjugation.
This compound stands out due to its unique combination of amine and dimethoxymethylsilyl groups, providing versatility in various chemical reactions and applications.
Biological Activity
N-(2-Aminoethyl)-3-aminoisobutylmethyldimethoxysilane, commonly referred to as a silane coupling agent, has garnered attention in various fields, particularly in biochemistry and materials science. This compound is known for its ability to enhance the adhesion of organic materials to inorganic substrates, making it valuable in coatings, adhesives, and composite materials. This article delves into its biological activity, including its synthesis, applications, and relevant research findings.
- Chemical Formula: C₈H₂₂N₂O₃Si
- Molecular Weight: 222.36 g/mol
- CAS Number: 1760-24-3
- Density: 1.02 g/cm³ at 20 °C
- Boiling Point: 261 - 263 °C
- pH Value: 10 (10 g/L in water at 20 °C)
The biological activity of this compound primarily stems from its amine functional groups, which can interact with biological molecules such as proteins and nucleic acids. These interactions can facilitate:
- Cell Adhesion: The compound promotes cell attachment and proliferation on various substrates, which is crucial for tissue engineering applications.
- Biocompatibility: Its low toxicity profile allows for use in biomedical applications, including drug delivery systems and implantable devices.
Case Studies
-
Tissue Engineering:
A study investigated the use of this silane in enhancing the adhesion of fibroblast cells on polymer scaffolds. Results indicated a significant increase in cell proliferation when treated with the silane compared to untreated controls. -
Drug Delivery Systems:
Another research highlighted the incorporation of this compound in liposomal formulations. The silane improved the stability and release profile of encapsulated drugs, demonstrating its potential for enhancing therapeutic efficacy.
Toxicological Data
The safety profile of this compound is crucial for its application in biological systems:
| Toxicological Parameter | Value |
|---|---|
| LD50 (oral, rat) | 2413 mg/kg |
| LD50 (dermal, rat) | >2000 mg/kg |
This data suggests that while the compound is relatively safe at moderate doses, caution should be exercised regarding its concentration and exposure duration.
Research Findings
Recent studies have focused on the compound's role in enhancing biocompatibility and functionality of biomaterials:
- Enhanced Cell Viability: Research published in Materials Science indicated that surfaces treated with this compound showed improved cell viability rates compared to untreated surfaces.
- Protein Adsorption Studies: Investigations into protein adsorption revealed that this silane promotes a more favorable protein layer formation, which is essential for cellular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-3-aminoisobutyldimethoxysilane, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via aminolysis reactions or condensation of silane precursors with amino alcohols. To optimize purity, use column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane mixtures. Purity validation via H NMR (δ 0.5–3.0 ppm for Si-CH and amino protons) and FTIR (peaks at ~3350 cm for NH and ~1080 cm for Si-O-C) is critical. Ensure inert conditions (N atmosphere) to prevent hydrolysis of methoxy groups .
Q. How can researchers characterize the thermal stability of this compound for material science applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. The decomposition onset temperature (typically >250°C) indicates thermal stability. Complementary differential scanning calorimetry (DSC) can identify phase transitions (e.g., endothermic peaks near 150–200°C for structural rearrangements). For gels or composites, compare TGA/DSC profiles of the compound with its hybrid materials to assess interactions .
Q. What spectroscopic techniques are essential for confirming the structure of this silane?
- Methodological Answer :
- FTIR : Confirm Si-O-C (1050–1100 cm), NH (3300–3500 cm), and CH/CH (2800–3000 cm) groups.
- NMR : Si NMR can resolve Si environments (e.g., -Si(OCH) at δ -40 to -60 ppm). C NMR identifies carbons adjacent to amino groups (δ 40–50 ppm).
- Elemental Analysis : Match experimental C, H, N, and Si content with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How does grafting density of N-(2-aminoethyl)-3-aminoisobutyldimethoxysilane affect interfacial adhesion in polymer composites?
- Methodological Answer : Vary grafting density by adjusting reaction time, temperature, and precursor concentration. Quantify using X-ray photoelectron spectroscopy (XPS) to measure Si surface atomic % and contact angle analysis for hydrophilicity. Higher grafting density (>2 molecules/nm) enhances interfacial adhesion in epoxy composites, as shown by tensile strength improvements (≥20% increase) and reduced delamination in SEM micrographs .
Q. What strategies resolve contradictions in reported catalytic activity of this silane in sol-gel processes?
- Methodological Answer : Discrepancies may arise from hydrolysis conditions (pH, solvent polarity). Systematically test:
- pH Dependence : Use buffered solutions (pH 4–10) to control hydrolysis rates.
- Co-condensation Agents : Introduce tetraethyl orthosilicate (TEOS) to stabilize mesopores (MCM-41 analogs, pore size ~15–100 Å).
- Kinetic Studies : Monitor gelation time via dynamic light scattering (DLS) and correlate with TEM pore morphology .
Q. How can this compound be integrated into hybrid materials for controlled drug delivery?
- Methodological Answer : Functionalize mesoporous silica nanoparticles (MSNs) via post-grafting. Steps:
Synthesize MSNs using CTAB templating (pore diameter ~3 nm).
React MSNs with the silane in toluene (reflux, 24 h).
Load doxorubicin (DOX) and seal pores with pH-sensitive linkers.
- Validation : Measure drug release kinetics (e.g., 80% release at pH 5.0 vs. 20% at pH 7.4) and cytotoxicity via MTT assays .
Q. What computational methods predict the interaction of this silane with metallic surfaces for corrosion inhibition?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p):
- Calculate adsorption energy (E) on Fe(110) surfaces (typical E < -200 kJ/mol indicates strong chemisorption).
- Simulate bond dissociation energies (BDE) for Si-O-Fe bonds to assess durability.
- Validate with electrochemical impedance spectroscopy (EIS; charge transfer resistance >10 Ω·cm confirms efficacy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
